molecular formula C24H28ClN3O3 B1193428 Procaspase-8 Inhibitor 63-R

Procaspase-8 Inhibitor 63-R

Cat. No. B1193428
M. Wt: 441.956
InChI Key: MRAMUVZVDBOPEH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procaspase-8 Inhibitor 63-R is a novel selective procaspase-8 (Pro-C8) Inhibitor covalently binding the zymogen, or inactive precursor (pro-form), of caspase-8, but not other caspases.

Scientific Research Applications

Structural Insights and Molecular Interactions

Procaspase-8 Inhibitor 63-R has been a subject of structural and molecular studies. Xu et al. (2020) used x-ray crystallography to reveal large conformational changes in active-site loops of procaspase-8 when complexed with 63-R. This study highlighted the inhibitor's ability to covalently bind to the zymogen form of caspase-8, offering insights into the mechanism of caspase activation disruption by small molecules. The findings have implications for developing inhibitors that target alternative protein states, expanding the druggable proteome (Xu et al., 2020).

Regulation of Apoptosis and Potential Therapeutic Applications

The regulatory role of caspase-8 in apoptosis is crucial. Studies have shown that dysregulated expression or function of caspase-8 can promote tumor formation and resistance to treatment in various cancers. For example, Matthess et al. (2014) demonstrated that procaspase-8 is regulated during the cell cycle, affecting sensitivity to extrinsic cell death stimuli. This suggests that inhibitors like 63-R could be used to manipulate caspase-8 activity in cancer therapy (Matthess et al., 2014).

Implications in Cell Cycle and Cancer Treatment

The interaction between cell cycle regulators and caspase-8 also underscores the potential of 63-R in cancer treatment. Research has indicated that phosphorylation events in procaspase-8 can decrease cell sensitivity to apoptotic stimuli during mitosis. Inhibiting this process using compounds like 63-R might increase the effectiveness of cancer treatments that rely on inducing apoptosis in cancer cells (Matthess et al., 2010).

properties

Product Name

Procaspase-8 Inhibitor 63-R

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.956

IUPAC Name

(R)-2-Chloro-N-(1-(4-morpholinobenzoyl)piperidin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1

InChI Key

MRAMUVZVDBOPEH-JOCHJYFZSA-N

SMILES

O=C(N([C@H]1CN(C(C2=CC=C(N3CCOCC3)C=C2)=O)CCC1)C4=CC=CC=C4)CCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Procaspase-8 Inhibitor 63-R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.